N-Acetyl-S-(4-nitrophenyl)-L-cysteine
Description
Contextualization within Xenobiotic Metabolism and Environmental Health Sciences
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is primarily studied in the context of xenobiotic metabolism, the process by which living organisms chemically modify foreign substances (xenobiotics). Many environmental pollutants and industrial chemicals, such as nitroaromatic compounds, are xenobiotics that can be toxic or carcinogenic. mdpi.com The body possesses a complex system of enzymes to detoxify these compounds, facilitating their excretion.
The formation and detection of this compound are of significant interest to environmental health sciences. Its presence in biological samples, such as urine, can serve as a biomarker of exposure to certain nitroaromatic compounds. chemrxiv.orgnih.gov Biomonitoring, the assessment of human exposure to environmental chemicals, relies on the identification and quantification of such specific metabolites. nih.govopenbiomarkerjournal.com By measuring compounds like this compound, researchers can gain insights into the extent of human exposure to potentially harmful substances found in industrial settings, tobacco smoke, and the general environment. chemrxiv.orgnih.govnih.gov
Nomenclature and Academic Designations of this compound
The compound is known by several names in scientific literature and chemical databases, which is common for complex organic molecules. Its systematic and common names are crucial for accurate identification in research.
| Designation Type | Name |
| Systematic IUPAC Name | (2R)-2-acetamido-3-[(4-nitrophenyl)sulfanyl]propanoic acid |
| Common Synonyms | (R)-2-Acetamido-3-(4-nitrophenylthio)propionic Acid, L-4-Nitrophenylmercapturic Acid, S-(4-Nitrophenyl)mercapturic Acid, N-Acetyl-3-[(p-nitrophenyl)thio]alanine |
The various synonyms reflect different naming conventions, with "mercapturic acid" being a key descriptor of its metabolic origin.
Significance as a Mercapturic Acid Metabolite
This compound is classified as a mercapturic acid. Mercapturic acids are the final products of a major detoxification pathway for a wide range of electrophilic compounds. This pathway begins with the conjugation of the xenobiotic with glutathione (B108866), a crucial antioxidant in the body.
The formation of mercapturic acids involves a series of enzymatic steps:
Glutathione Conjugation: The initial and rate-limiting step is the conjugation of the electrophilic xenobiotic with the thiol group of glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). For nitroaromatic compounds, this can involve the substitution of a nitro group or another leaving group on the aromatic ring.
Sequential Hydrolysis: The resulting glutathione conjugate is then sequentially hydrolyzed. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue.
Next, a dipeptidase cleaves the glycine (B1666218) residue, leaving a cysteine conjugate.
N-Acetylation: Finally, the cysteine conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase in the kidney to form the mercapturic acid. nih.gov
These resulting mercapturic acids, including this compound, are generally more water-soluble and less toxic than the parent compounds, allowing for their efficient excretion in the urine. nih.gov The detection of specific mercapturic acids in urine is a well-established method for biomonitoring exposure to their precursor xenobiotics. For instance, N-acetyl-S-phenyl-L-cysteine is a known biomarker for benzene (B151609) exposure. nih.govnih.gov
A global profiling study of urinary mercapturic acids has identified this compound in human urine samples from both smokers and non-smokers, linking it to exposure to halogenated dinitrobenzene. chemrxiv.orgnih.gov This finding underscores its relevance as a potential biomarker for environmental and lifestyle-related exposures to certain nitroaromatic compounds. Further research, including the development of sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately quantifying this metabolite and establishing clear correlations with specific exposures. nih.govresearchgate.net
While direct in vivo studies detailing the complete metabolic pathway from specific parent compounds like 4-nitrophenol (B140041) or nitrobenzene (B124822) to this compound in humans are not extensively documented in the available literature, the established principles of xenobiotic metabolism and the detection of this metabolite in human urine provide strong evidence for its formation through the mercapturic acid pathway following exposure to corresponding nitroaromatic precursors. cdc.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBKSYPZBSVLLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238408 | |
| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91088-55-0 | |
| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemistry and Metabolic Pathways of N Acetyl S 4 Nitrophenyl L Cysteine
Formation through the Mercapturic Acid Pathway
Initial Conjugation by Glutathione (B108866) S-Transferases (GST)
The first and crucial step in this pathway is the conjugation of an electrophilic xenobiotic with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). tandfonline.comwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). researchgate.netwashington.edu GSTs facilitate the nucleophilic attack of the sulfhydryl group (-SH) of the cysteine residue within glutathione onto the electrophilic center of the foreign compound. washington.edu In the context of N-Acetyl-S-(4-nitrophenyl)-L-cysteine formation, the GSTs catalyze the conjugation of glutathione with xenobiotics like 4-chloronitrobenzene, leading to the formation of S-(4-nitrophenyl)glutathione. nih.gov This initial conjugation renders the xenobiotic less toxic and more water-soluble. wikipedia.org
Sequential Hydrolysis by γ-Glutamyltransferases and Dipeptidases
Following the initial conjugation, the newly formed glutathione S-conjugate, S-(4-nitrophenyl)glutathione, undergoes sequential enzymatic cleavage. tandfonline.com First, the enzyme γ-glutamyltransferase (GGT) removes the γ-glutamyl residue from the glutathione conjugate. wikipedia.orgresearchgate.net Subsequently, a dipeptidase acts on the resulting cysteinyl-glycine conjugate to cleave off the glycine (B1666218) residue. tandfonline.comwikipedia.org The product of these two hydrolytic steps is the corresponding cysteine conjugate, S-(4-nitrophenyl)-L-cysteine. tandfonline.com These enzymes are ectoproteins, often located on the apical surface of epithelial tissues like those in the kidney.
Terminal N-Acetylation by Cysteine S-Conjugate N-Acetyltransferase
The final step in the biosynthesis of this compound is the N-acetylation of the free amino group of the S-(4-nitrophenyl)-L-cysteine conjugate. tandfonline.comwikipedia.org This reaction is catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. researchgate.net This enzyme is also known by its systematic name, acetyl-CoA:S-substituted L-cysteine N-acetyltransferase. The specific enzyme responsible for this step has been identified as N-acetyltransferase 8 (NAT8), a microsomal enzyme predominantly expressed in the liver and kidney. This terminal acetylation yields the final mercapturic acid, this compound, a water-soluble compound that can be efficiently eliminated from the body, primarily through urine. tandfonline.comresearchgate.net
Precursors and Originating Xenobiotics
This compound serves as a biomarker for exposure to specific industrial chemicals. Its presence in urine indicates that the body has metabolized certain precursor compounds, known as xenobiotics.
Metabolism of 4-Chloronitrobenzene
One of the primary precursors of this compound is the industrial chemical 4-chloronitrobenzene (p-chloronitrobenzene). Studies on human subjects who have experienced acute poisoning from this compound have identified this compound as a major urinary metabolite. In these cases, the chlorine atom of 4-chloronitrobenzene is displaced by the sulfur atom of glutathione in a reaction catalyzed by Glutathione S-Transferases. The resulting S-(4-nitrophenyl)glutathione conjugate then enters the mercapturic acid pathway, ultimately being converted to and excreted as this compound.
A pharmacokinetic study of individuals acutely poisoned with 4-chloronitrobenzene revealed that this compound was the most abundant metabolite measured, accounting for a significant portion of the excreted compounds.
| Parameter | 2-Chloro-5-nitrophenol (B15424) | This compound | 2,4-Dichloroaniline | p-Chloroaniline | 2-Amino-5-chlorophenol |
| % of Total Excreted Metabolites (Average) | 12.2% | 48.0% | 1.2% | 29.9% | 8.7% |
| Mean Residence Time (Days) | 6.7 | 7.0 | 3.7 | 10.0 | 6.0 |
This table presents the average urinary excretion profile of 4-chloronitrobenzene metabolites in acutely poisoned human subjects. Data sourced from a pharmacokinetic study.
Metabolism of 4-Nitrophenol (B140041)
4-Nitrophenol is another xenobiotic that can lead to the formation of mercapturic acid derivatives. The primary metabolic routes for 4-nitrophenol are conjugation with glucuronic acid and sulfate. However, a portion of it is also metabolized through conjugation with glutathione. acs.org This conjugation is a key entry point into the mercapturic acid pathway. While direct studies detailing the yield are less common than for 4-chloronitrobenzene, the established mechanism involves Glutathione S-Transferases catalyzing the formation of a glutathione adduct. This adduct is then processed sequentially by γ-glutamyltransferase, a dipeptidase, and finally Cysteine S-conjugate N-acetyltransferase to form this compound, which is then excreted. The formation of mercapturic acids from compounds like 4-hydroxy-2-nonenal is well-documented, supporting this metabolic route for phenolic compounds. nih.govnih.gov
Enzymatic Biotransformations Leading to this compound
The formation of this compound is a multi-step enzymatic process that typically begins with the metabolism of a precursor compound. A plausible precursor for this metabolite is 4-nitroanisole, a compound that undergoes O-demethylation in the liver to form 4-nitrophenol. nih.govsigmaaldrich.com This initial biotransformation is often catalyzed by cytochrome P450 monooxygenases. cdc.gov
Once 4-nitrophenol is formed, it can enter the mercapturic acid pathway. The key enzymatic steps are as follows:
Glutathione Conjugation: The process is initiated by the conjugation of the electrophilic intermediate (in this case, derived from 4-nitrophenol) with glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.gov The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the xenobiotic.
Removal of Glutamic Acid: The resulting glutathione conjugate, S-(4-nitrophenyl)glutathione, is then transported out of the cell and acted upon by γ-glutamyltransferase (GGT), an enzyme primarily located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl bond, releasing glutamic acid and forming the dipeptide conjugate, S-(4-nitrophenyl)cysteinylglycine. nih.gov
Removal of Glycine: The cysteinylglycine (B43971) conjugate is further hydrolyzed by dipeptidases, which cleave the peptide bond between cysteine and glycine, releasing glycine and forming S-(4-nitrophenyl)-L-cysteine. nih.gov
N-Acetylation: The final step in the formation of the mercapturic acid is the N-acetylation of the free amino group of the cysteine conjugate. This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), utilizing acetyl-CoA as the acetyl group donor. tandfonline.com The product of this reaction is the stable and water-soluble mercapturic acid, this compound, which is then ready for excretion.
The sequence of these enzymatic reactions is crucial for the detoxification and elimination of the parent xenobiotic.
Table 1: Key Enzymes in the Biotransformation to this compound
| Enzyme | Abbreviation | Function |
| Cytochrome P450 | CYP | Initial metabolism of the parent compound (e.g., O-demethylation of 4-nitroanisole). cdc.gov |
| Glutathione S-Transferase | GST | Catalyzes the conjugation of the electrophilic intermediate with glutathione. nih.gov |
| γ-Glutamyltransferase | GGT | Removes the glutamic acid residue from the glutathione conjugate. nih.gov |
| Dipeptidases | - | Cleave the glycine residue from the cysteinylglycine conjugate. nih.gov |
| Cysteine S-conjugate N-acetyltransferase | NAT | Catalyzes the final N-acetylation step to form the mercapturic acid. tandfonline.com |
Excretion Kinetics and Disposition in Biological Systems
Mercapturic acids, including this compound, are the final, water-soluble products of a major detoxification pathway and are primarily eliminated from the body via urinary excretion. cdc.gov The kidneys efficiently filter these polar compounds from the blood into the urine. tandfonline.com The rate of excretion can be an indicator of the extent of exposure to the parent xenobiotic.
Studies on other mercapturic acids have provided insights into their excretion kinetics. For instance, in a study involving human volunteers consuming garlic, the elimination half-life of allylmercapturic acid was estimated to be approximately 6 hours. nih.gov In another study in rats exposed to ethylene (B1197577) dibromide, the excretion of the corresponding mercapturic acid was found to be dose-dependent and correlated with the formation of DNA adducts. nih.gov
The disposition of this compound in biological systems is largely dictated by its high polarity. It is not expected to accumulate in tissues and is rapidly cleared from the bloodstream by the kidneys. The liver is the primary site for the initial steps of the mercapturic acid pathway, particularly the glutathione conjugation. cdc.gov The subsequent enzymatic modifications and final excretion are then handled by the kidneys and other tissues.
Table 2: General Pharmacokinetic Properties of Mercapturic Acids
| Parameter | Description | General Finding |
| Route of Excretion | The primary pathway for elimination from the body. | Primarily urinary excretion. cdc.gov |
| Elimination Half-life | The time it takes for the concentration of the compound to reduce by half. | Varies depending on the specific compound and species, but generally in the range of several hours. nih.gov |
| Bioaccumulation | The potential for the compound to accumulate in tissues. | Low due to high water solubility and efficient renal clearance. |
| Primary Site of Metabolism | The main organ responsible for the formation of the mercapturic acid. | The liver is the main site for the initial conjugation with glutathione. cdc.gov |
Further research is required to establish the specific excretion kinetics and disposition of this compound in various biological systems.
N Acetyl S 4 Nitrophenyl L Cysteine As a Biomarker in Exposure Science
Role in Biological Monitoring of Environmental and Occupational Exposures
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a significant biomarker for assessing human exposure to certain industrial chemicals, particularly nitroaromatic compounds. This mercapturic acid is the product of the body's detoxification pathway for xenobiotics such as 4-chloronitrobenzene. The formation of this compound is a result of the biotransformation of the parent compound, which involves conjugation with glutathione (B108866) and subsequent metabolism to the N-acetylcysteine derivative that is then excreted in the urine.
In occupational settings, monitoring for this compound in urine provides a reliable method for evaluating a worker's absorbed dose of the parent chemical. nih.govwho.int Its presence and concentration in urine are direct indicators of the extent to which an individual has been exposed to and has metabolized the xenobiotic. This makes it a valuable tool in industrial hygiene and toxicology for ensuring workplace safety and understanding the metabolic fate of these compounds in the human body.
Quantitative Assessment in Human and Animal Biospecimens (e.g., Urine)
The quantitative analysis of this compound in biological samples, primarily urine, is a cornerstone of its utility as an exposure biomarker.
Detection of Free and Conjugated Metabolite Forms
In studies of workers exposed to 4-chloronitrobenzene, this compound is the principal metabolite found in non-hydrolysed urine. nih.govornl.gov This indicates that it is excreted in its direct, unconjugated mercapturic acid form. In one study of factory workers, this single metabolite accounted for approximately 51% of the total metabolites of 4-chloronitrobenzene that were detected. nih.govornl.gov Other metabolites, such as 4-chloroaniline (B138754) and 2-chloro-5-nitrophenol (B15424), were only identified after acid hydrolysis of the urine samples, signifying that they are present in conjugated forms. nih.govornl.gov
Correlation with Parent Xenobiotic Exposure Levels
Research has established a relationship between the concentration of this compound in urine and the level of exposure to the parent compound. In a study of workers at a chemical factory, post-shift urine samples were analyzed for this metabolite. The concentrations of this compound in the urine of exposed workers ranged from 0.30 to 34.3 µmol/L. nih.govwho.int While a direct correlation between the creatinine-adjusted levels of this compound and the concentration of 4-chloronitrobenzene in the air was noted, the correlation was not statistically strong (r = -0.30; P > 0.05). nih.govwho.int
The following table presents data from a study on workers exposed to 4-chloronitrobenzene:
| Parameter | Concentration Range |
| This compound in post-shift urine | 0.30–34.3 µmol/L |
| 4-Chloroaniline in post-shift urine | Not detected to 10.5 µmol/L |
| 2-Chloro-5-nitrophenol in post-shift urine | Not detected to 11.8 µmol/L |
| Mean 8-hour average 4-chloronitrobenzene exposure in air | 1.17 mg/m³ |
Data from a study of 19 workers in the same factory. nih.govwho.int
Relationship to Other Metabolites in Exposure Profiling
The analysis of this compound in conjunction with other metabolites provides a more comprehensive picture of an individual's exposure and metabolic profile.
Co-detection with 4-Chloroaniline and 2-Chloro-5-nitrophenol Metabolites
In the same study of workers exposed to 4-chloronitrobenzene, this compound was detected alongside 4-chloroaniline and 2-chloro-5-nitrophenol, which are cleavage products found in hydrolysed urine. nih.govornl.gov These two metabolites accounted for approximately 18% and 30% of the total metabolites detected, respectively. ornl.gov A statistically significant correlation was observed between the levels of this compound and both 4-chloroaniline (r = 0.63; P < 0.01) and 2-chloro-5-nitrophenol (r = 0.68; P < 0.01). nih.govwho.int This co-detection and correlation underscore the interconnected metabolic pathways of the parent compound.
The following table illustrates the correlation between this compound and other metabolites:
| Correlated Metabolites | Correlation Coefficient (r) | P-value |
| This compound and 4-Chloroaniline | 0.63 | < 0.01 |
| This compound and 2-Chloro-5-nitrophenol | 0.68 | < 0.01 |
Indicator of Recent Absorbed Dose of Parent Compounds
This compound is considered a suitable biomarker for assessing the recent absorbed dose of its parent compounds, such as 4-chloronitrobenzene. nih.govwho.int This is due to its status as the major urinary metabolite, which was detectable in all exposed workers in the aforementioned study. nih.govwho.int Its relatively short biological half-life means that its presence in urine reflects recent exposure, providing a timely snapshot of an individual's absorbed dose. This is critical for effective occupational health monitoring and for implementing timely interventions to reduce exposure.
Influence of Physiological and Demographic Variables on this compound Concentrations
The concentration of this compound (NAPNC), a key biomarker for assessing exposure to nitrobenzene (B124822), can be significantly influenced by a range of physiological and demographic factors. These variables can alter the absorption, distribution, metabolism, and excretion of nitrobenzene, leading to inter-individual differences in NAPNC levels even with similar exposure levels. Understanding these influences is critical for the accurate interpretation of biomonitoring data in exposure science. The primary variables known to affect NAPNC concentrations include genetic polymorphisms in metabolic enzymes, age, gender, and lifestyle factors such as smoking and diet.
Genetic Polymorphisms
Genetic variations in the enzymes responsible for the biotransformation of nitrobenzene are a major source of variability in NAPNC concentrations. The metabolic pathway leading to the formation of NAPNC involves multiple enzymatic steps, primarily catalyzed by Cytochrome P450 (CYP) enzymes and Glutathione S-transferases (GSTs), followed by N-acetyltransferase (NAT) activity.
Glutathione S-transferases (GSTs): These enzymes are crucial for the detoxification of xenobiotics by catalyzing the conjugation of glutathione to electrophilic compounds. Polymorphisms in GST genes, such as GSTM1 and GSTT1, can result in reduced or null enzyme activity. Individuals with GSTM1-null or GSTT1-null genotypes may exhibit altered metabolism of nitrobenzene, potentially leading to different levels of NAPNC excretion. For instance, studies on other xenobiotics have shown that individuals with the GSTM1-null genotype have a higher risk of certain cancers, and this is often associated with differences in metabolite profiles. While direct evidence for NAPNC is limited, it is plausible that variations in GST activity could impact the efficiency of the initial glutathione conjugation step in nitrobenzene metabolism.
N-Acetyltransferases (NATs): The final step in the formation of NAPNC involves the N-acetylation of its precursor. The NAT2 enzyme is known for its genetic polymorphism, which categorizes individuals into slow, intermediate, and rapid acetylator phenotypes. Slow acetylators have a reduced capacity to metabolize certain compounds, which can lead to their accumulation or the formation of alternative metabolites. In the context of nitrobenzene exposure, the NAT2 phenotype could significantly influence the rate of NAPNC formation and its subsequent urinary excretion. Studies on other arylamine compounds have demonstrated a clear link between NAT2 genotype and the levels of acetylated metabolites.
| Gene | Polymorphism Type | Potential Impact on NAPNC Levels |
| GSTM1 | Gene deletion (null genotype) | May alter the efficiency of glutathione conjugation, potentially leading to lower or higher NAPNC levels depending on pathway dynamics. |
| GSTT1 | Gene deletion (null genotype) | Similar to GSTM1, could affect the initial step of nitrobenzene metabolism, influencing the amount of substrate available for NAPNC formation. |
| NAT2 | Single Nucleotide Polymorphisms (SNPs) leading to slow, intermediate, or rapid acetylator phenotypes. | Can directly influence the rate of NAPNC formation from its precursor. Slow acetylators may have lower urinary NAPNC concentrations compared to rapid acetylators with the same exposure. |
Age
Gender
Sex-based differences in metabolism have been observed for various compounds. These differences can be attributed to hormonal regulation of metabolic enzymes and differences in body composition. For some xenobiotics, males and females exhibit different rates of metabolism, leading to variations in biomarker concentrations. Although specific studies on gender differences in NAPNC levels are scarce, it is a plausible factor that could contribute to the variability observed in biomonitoring studies.
Lifestyle Factors
Smoking: Tobacco smoke is a complex mixture of chemicals, some of which can induce or inhibit the activity of metabolic enzymes. For example, polycyclic aromatic hydrocarbons in cigarette smoke are known to induce certain CYP enzymes. This induction could potentially alter the metabolism of co-exposed compounds like nitrobenzene, thereby affecting NAPNC levels. Studies on other urinary mercapturic acids have shown that their excretion can be influenced by smoking status.
Diet: Dietary components can also modulate the activity of metabolic enzymes. Certain foods can either induce or inhibit enzymes involved in xenobiotic metabolism. Furthermore, the availability of precursors for conjugation reactions, such as cysteine, can be influenced by diet. Therefore, dietary habits could potentially play a role in the variability of NAPNC concentrations.
Analytical Methodologies for the Determination of N Acetyl S 4 Nitrophenyl L Cysteine
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine, providing the necessary separation from complex biological matrices and related compounds.
High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection
High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors, such as UV-Vis, is a robust and widely used technique for the analysis of mercapturic acids. The presence of the 4-nitrophenyl chromophore in this compound allows for sensitive detection at specific wavelengths. For instance, methods developed for similar compounds like S-phenylmercapturic acid have utilized UV detection at wavelengths around 205 nm and 225 nm. researchgate.netnih.gov The analysis of 4-nitrophenol (B140041) and its conjugated metabolites, which share the 4-nitrophenyl moiety, has been successfully performed with UV detection at 290 nm. researchgate.netresearchgate.net
A typical HPLC setup for the analysis of mercapturic acids involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a pH-adjusting agent like trifluoroacetic acid (TFA) or a buffer to ensure the proper ionization state of the analyte. researchgate.netinsights.bio
Table 1: Illustrative HPLC Parameters for Related Compounds
| Parameter | Value | Reference |
|---|---|---|
| Column | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | insights.bio |
| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | insights.bio |
| Flow Rate | 1.0 mL/min | insights.bio |
| Detection | UV at 212 nm | insights.bio |
| Column Temperature | 25 °C | insights.bio |
Reversed-Phase HPLC Applications in Metabolite Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for this compound and other mercapturic acids due to its compatibility with aqueous samples and its ability to separate compounds based on their hydrophobicity. The N-acetyl and S-(4-nitrophenyl) groups confer a degree of non-polarity to the cysteine backbone, allowing for good retention and separation on C18 or similar stationary phases.
The choice of mobile phase composition is critical for achieving optimal separation. Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler sample matrices. insights.bio However, for complex biological samples, gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve the analyte from interfering substances and to elute more strongly retained compounds. researchgate.net
Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap systems, UPLC-HRMS provides a powerful tool for the definitive identification and quantification of metabolites like this compound.
This technique allows for the accurate mass measurement of the parent ion and its fragments, enabling the confirmation of the elemental composition and structure of the analyte. An integrated library-guided analysis workflow using UPLC-QTOF-MS has been successfully employed for the global profiling of urinary mercapturic acids. nih.gov In such analyses, mercapturic acids are often identified by a characteristic neutral loss of 129.043 Da, corresponding to the N-acetyl-cysteine moiety, in the MS/MS spectra. nih.gov
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization
While less common than LC-MS for polar compounds like mercapturic acids, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for their analysis following a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the analyte. This typically involves esterification of the carboxylic acid group and/or silylation of polar functional groups.
GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation and library matching. Isotope dilution GC-MS methods, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification of mercapturic acids in biological samples like urine. insights.bio
Sample Preparation and Analytical Considerations
The effective extraction and clean-up of this compound from its matrix are critical for reliable analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pcdn.co
For biological fluids such as urine or plasma, protein precipitation with organic solvents like acetonitrile or methanol is often the first step to remove high molecular weight interferences. pcdn.co
Liquid-liquid extraction can be employed to partition the analyte from the aqueous sample into an immiscible organic solvent. However, for polar mercapturic acids, this can be challenging and may require pH adjustment or the use of ion-pairing reagents. researchgate.net
Solid-phase extraction is a highly effective and widely used technique for the selective isolation and concentration of mercapturic acids. insights.bionih.gov Reversed-phase SPE cartridges (e.g., C18) are commonly used, where the analyte is retained on the sorbent while polar interferences are washed away. The analyte is then eluted with an organic solvent. insights.bioajpp.in For urinary mercapturic acids, C18 SPE has been shown to provide good recoveries at low concentrations. insights.bio
Table 2: Comparison of Sample Preparation Techniques for Mercapturic Acids
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation | Precipitation of proteins using organic solvents or acids. | Simple, fast, and inexpensive. | Non-selective, may result in ion suppression in MS. | pcdn.co |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a clean extract. | Can be labor-intensive, may require large solvent volumes, and can be difficult to automate. | researchgate.net |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High selectivity, good concentration factor, and can be automated. | Can be more expensive and may require method development. | insights.bioinsights.bionih.gov |
Hydrolysis Procedures for Comprehensive Metabolite Measurement
This compound is a product of the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds like 4-nitroaniline (B120555). tandfonline.comwikipedia.orgnih.gov This pathway involves the conjugation of the toxicant with glutathione (B108866), followed by enzymatic processing to form a water-soluble N-acetyl-L-cysteine conjugate that is excreted in urine. tandfonline.comwikipedia.orgnih.govnih.gov While direct measurement of the intact mercapturic acid is specific, toxicological and exposure assessments often aim to determine the total internal dose of the parent compound. To achieve this, hydrolysis procedures are employed to cleave the conjugate, releasing the parent amine or a related derivative for a more comprehensive measurement.
In the context of biomonitoring for aromatic amines, such as those derived from diisocyanates, acidic or alkaline hydrolysis is a common step to release the corresponding diamines from their urinary conjugates before analysis. nih.gov A similar principle applies to the analysis of this compound. Alkaline hydrolysis, for instance, can be used to break the thioether bond, releasing a derivative related to 4-nitroaniline. This total exposure measurement accounts for the parent compound and various metabolites that can be converted back to a common analyte.
The choice of hydrolysis conditions is critical and must be optimized to ensure complete cleavage of the target metabolite without causing degradation of the released analyte. This often involves careful control of temperature, time, and the concentration of the acid or base. Following hydrolysis, the sample typically undergoes extraction and derivatization before instrumental analysis, often by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov
For instance, studies on other xenobiotics have demonstrated that their mercapturic acids can be detected in urine following exposure. acs.org The analysis of these metabolites often requires robust analytical methods, which may include a hydrolysis step to enhance detection or to provide a measure of total exposure. nih.govchemrxiv.org The metabolism of 4-nitroaniline itself has been shown to produce various metabolites, and understanding the complete metabolic profile is key to assessing exposure and risk. nih.govnih.gov
Normalization Strategies for Urinary Biomarker Data (e.g., Creatinine (B1669602) Adjustment)
Urine is a primary matrix for biomonitoring non-persistent chemicals due to its non-invasive collection. nih.gov However, urinary concentrations of biomarkers like this compound can vary significantly based on an individual's hydration status and urine output. nih.gov To account for this variability and allow for meaningful comparison of data between individuals and across studies, normalization strategies are essential.
The most widely used method for normalization is adjustment for urinary creatinine concentration. nih.govnih.govhealthline.com Creatinine, a waste product of muscle metabolism, is excreted at a relatively constant rate in individuals with stable muscle mass and kidney function. nih.gov By expressing the biomarker concentration as a ratio to creatinine (e.g., in µg of analyte per gram of creatinine), the effect of urine dilution can be minimized. nih.govhealthline.comhealthline.com This approach is standard in many clinical and occupational exposure settings. testing.comornl.gov
Despite its widespread use, creatinine normalization has limitations. Urinary creatinine excretion can be influenced by factors such as age, sex, muscle mass, diet, and certain diseases, which can introduce bias. tandfonline.com In cases of kidney disease, for example, creatinine excretion may be altered, making it an unreliable normalization factor. testing.com
These limitations have prompted research into alternative normalization strategies. One such approach is the use of the urine protein-to-creatinine ratio (UPCR). healthline.comtesting.com Other potential normalization candidates include the measurement of total protein or specific proteins that are consistently excreted. nih.gov For example, studies have explored using proteins like Herpesvirus entry mediator (HVEM) as alternatives to creatinine for normalizing urine biomarker data in specific disease contexts like lupus nephritis. nih.gov
| Normalization Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Creatinine Adjustment | Ratio of biomarker concentration to creatinine concentration. healthline.com | Widely accepted, simple, and accounts for urine dilution. nih.govhealthline.com | Affected by muscle mass, age, sex, diet, and kidney function. tandfonline.com |
| Specific Gravity | Adjusts for urine concentration based on its density relative to water. | Easy to measure with a refractometer or dipstick. | Can be affected by high concentrations of glucose or protein. |
| Total Urine Protein | Ratio of biomarker concentration to total protein concentration. nih.gov | May be more stable than creatinine in certain populations. | Total protein can be indicative of kidney damage itself (proteinuria). healthline.comtesting.com |
| Alternative Protein Normalizers (e.g., HVEM) | Ratio of biomarker to a stably excreted protein. nih.gov | Potentially more accurate in specific disease states where creatinine is unreliable. nih.gov | Requires further validation for broad applicability; may be context-specific. nih.gov |
Method Validation Parameters in Toxicological and Exposure Studies
To ensure the reliability and accuracy of data from toxicological and exposure studies, the analytical methods used to quantify this compound must be rigorously validated. International guidelines, such as the ICH M10 guideline on bioanalytical method validation, provide a framework for these validation studies. europa.euich.orgeuropa.euich.org A full method validation demonstrates that the analytical procedure is suitable for its intended purpose. europa.eunih.gov
The validation process assesses various performance characteristics of the method. These parameters ensure that the method is reliable for determining the concentration of the analyte in a specific biological matrix like urine or plasma. europa.eu
Key method validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. europa.euich.org
Matrix Effect: The direct or indirect alteration of the analytical response due to components in the sample matrix. europa.eu This is particularly important for mass spectrometry-based methods.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be established over the expected concentration range in the study samples. europa.euich.org
Accuracy: The closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. europa.euich.org
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). europa.euich.org
Range (Lower and Upper Limits of Quantification): The concentration range over which the method is shown to be precise and accurate. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision, while the Upper Limit of Quantification (ULOQ) is the highest. europa.eu
Carry-over: The appearance of analyte signal in a blank sample injected after a high-concentration sample. europa.eueuropa.eu
Dilution Integrity: The assessment of whether a sample can be diluted with a blank matrix without affecting the final concentration measurement. This is important for samples with concentrations above the ULOQ. europa.eu
Stability: The chemical stability of the analyte in the biological matrix under the specific conditions of the entire analytical process, from sample collection and storage to final analysis. europa.eunih.gov
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10 for Chromatographic Methods) europa.euich.org |
|---|---|---|
| Selectivity/Specificity | Ability to measure the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Matrix Effect | Alteration of analyte response by matrix components. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Calibration Curve | Relationship between concentration and response. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r) should be close to 1. |
| Accuracy | Closeness to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | Agreement between replicate measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Range (LLOQ to ULOQ) | Concentration interval where the method is accurate and precise. | Defined by the lowest and highest concentrations meeting accuracy and precision criteria. |
| Carry-over | Analyte signal in a blank after a high-concentration sample. | Response in blank should be ≤20% of the LLOQ and ≤5% for the internal standard. europa.eu |
| Dilution Integrity | Accuracy after diluting high-concentration samples. | Accuracy and precision should be within ±15%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Advanced Research Perspectives and Emerging Areas
Mechanistic Investigations into Xenobiotic Detoxification Pathways Involving Mercapturic Acids
The formation of mercapturic acids, such as N-Acetyl-S-(4-nitrophenyl)-L-cysteine, is a critical step in the detoxification of a wide array of foreign compounds. nih.govwikipedia.org This biotransformation process, known as the mercapturic acid pathway, is a major route for the neutralization of electrophilic xenobiotics and their reactive metabolites. nih.govresearchgate.net The pathway begins with the conjugation of the electrophilic compound with the endogenous antioxidant glutathione (B108866), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This initial step renders the xenobiotic more water-soluble. youtube.com
Following the formation of the glutathione S-conjugate, a series of enzymatic cleavages occur. First, γ-glutamyltransferase and dipeptidases remove the glutamate (B1630785) and glycine (B1666218) residues, respectively, yielding a cysteine S-conjugate. nih.govresearchgate.net The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine S-conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase. nih.govresearchgate.net The resulting mercapturic acid is then readily excreted in the urine. nih.gov
In the specific case of this compound, the parent compound is 4-nitroaniline (B120555). hmdb.ca Studies in rats have shown that the metabolism of 4-nitroaniline is complex, involving both oxidative and reductive pathways. uzh.ch The primary oxidative metabolite identified is 2-hydroxy-4-nitroaniline, while the main reductive metabolite is p-phenylenediamine. uzh.ch The formation of this compound indicates that a portion of 4-nitroaniline or its metabolites is processed through the mercapturic acid pathway, highlighting the role of this pathway in the detoxification of nitroaromatic compounds.
Development and Validation of Novel Exposure Biomarkers
Urinary mercapturic acids are valuable non-invasive biomarkers for assessing human exposure to electrophilic chemicals. nih.govcdc.gov Their measurement provides an indication of an individual's internal dose of a toxicant, which often correlates better with health risk than external exposure measurements. nih.gov The validation of these biomarkers is a crucial process for their use in occupational and environmental health studies. capes.gov.br
This compound is a specific biomarker for exposure to 4-nitroaniline. hmdb.ca While direct validation studies for this specific compound are not extensively documented in the provided search results, the principle is well-established for other mercapturic acids. For instance, N-acetyl-S-(propionamide)-cysteine has been validated as a sensitive and specific biomarker for acrylamide (B121943) exposure. nih.gov Similarly, urinary N-acetyl-S-(n-propyl)-L-cysteine has been confirmed as an effective biomarker for workers exposed to 1-bromopropane. nih.gov These examples support the development and use of this compound as a reliable biomarker for monitoring 4-nitroaniline exposure. The process of biomarker validation involves demonstrating a clear relationship between the level of exposure to the parent compound and the concentration of the biomarker in a biological matrix, typically urine. nih.gov
Computational Modeling and In Silico Studies of Metabolic Conversions
Computational modeling and in silico studies are increasingly being used to predict and understand the metabolism of xenobiotics. These approaches can provide insights into the formation of metabolites, including mercapturic acids, and help to identify potential toxicological risks.
While specific in silico studies on the formation of this compound were not detailed in the search results, related research demonstrates the utility of these methods. For example, a quantum mechanics/molecular mechanics computational analysis has been used to investigate the isomerization reaction within the mercapturic acid pathway. tandfonline.com Furthermore, computational chemistry has been applied to study the properties of 4-nitroaniline, the precursor to this compound. researchgate.net These studies lay the groundwork for future in silico investigations into the specific metabolic conversion of 4-nitroaniline to its mercapturic acid derivative. Such models could predict the rate of formation, identify the specific enzymes involved, and help to understand inter-individual variability in metabolism.
Integration of Omics Approaches in Exposure Assessment (e.g., Metabolomics, Mercapturomics)
Omics technologies, such as metabolomics, are revolutionizing the field of exposure assessment by enabling the simultaneous measurement of a vast number of molecules in a biological sample. azolifesciences.comnih.gov This provides a comprehensive snapshot of the metabolic response to a chemical exposure. Metabolomics studies have been successfully used to identify metabolic perturbations and potential biomarkers in individuals exposed to pesticides and other xenobiotics. mdpi.commdpi.com
A specialized area within metabolomics is "mercapturomics," which focuses on the global profiling of mercapturic acids in urine. nih.govchemrxiv.org The collection of all mercapturic acids and their related metabolites is referred to as a "mercapturomic profile". nih.govresearchgate.net Untargeted analysis of mercapturic acids is still a developing field, but it holds great promise for identifying novel biomarkers of exposure to a wide range of electrophilic compounds. chemrxiv.org An integrated library-guided analysis workflow has been developed to enhance the profiling of mercapturic acids, which could be applied to studies involving exposure to 4-nitroaniline and the detection of this compound. chemrxiv.org The integration of multi-omics data, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a more complete understanding of the biological response to chemical exposures and aid in the discovery of more robust biomarkers. nih.govnih.gov
Comparative Metabolism and Biomarker Profiles Across Different Species and Exposure Scenarios
Significant differences in the metabolism of xenobiotics can exist between species, which has important implications for toxicological risk assessment. nih.govcdc.gov Animal models, most commonly rodents, are frequently used in toxicology studies, but the metabolic pathways in these animals may not always accurately reflect human metabolism. cdc.gov Therefore, comparative metabolism studies are essential for extrapolating animal data to humans.
The metabolism of 4-nitroaniline has been studied in rats, and it has been noted that it is also metabolized by liver microsomes from four other species. nih.gov Understanding the similarities and differences in the formation of this compound and other metabolites across various species is crucial for accurate risk assessment. cdc.gov For example, a study on a lethal poisoning case in a human identified several metabolites of p-nitroaniline, including 2-hydroxy-4-nitroaniline and p-phenylenediamine, which were also observed in rat studies. gtfch.org However, the relative amounts of these metabolites can vary between species.
Furthermore, biomarker profiles can differ depending on the exposure scenario, such as the dose, route, and duration of exposure. Investigating these differences is key to the proper interpretation of biomonitoring data in various settings, from occupational exposures to general population studies.
Q & A
Basic Research Questions
Q. What is the primary metabolic pathway leading to the formation of N-Acetyl-S-(4-nitrophenyl)-L-cysteine in humans exposed to nitroaromatic compounds?
- Methodological Answer: The compound is formed via glutathione conjugation of 4-chloronitrobenzene (4CNB) in the liver. This involves glutathione S-transferase (GST)-mediated binding, followed by enzymatic processing (gamma-glutamyltranspeptidase and cysteinylglycine dipeptidase) to remove glutamate and glycine residues. Finally, N-acetyltransferase (NAT) catalyzes acetylation to yield the mercapturic acid. Urinary analysis of exposed workers showed this pathway accounts for ~48% of total metabolites, validated via LC-MS/MS .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal, achieving a lower limit of detection (LLOD) of 0.5 µg/L. Acid hydrolysis (0.1N HCl, 100°C, 30 min) distinguishes free and conjugated metabolites. Parallel analysis of pre-/post-hydrolysis samples using LC-HRMS ensures accurate quantification, normalized to creatinine levels .
Q. How stable is this compound in stored urine samples for biomonitoring studies?
- Methodological Answer: Stability studies indicate the compound remains intact at -80°C for ≥6 months. However, >3 freeze-thaw cycles degrade it by 15–20%. Preservation with 0.1% sodium azide and acidification to pH 3–4 minimizes decomposition, as confirmed by spike-recovery experiments in urine matrices .
Advanced Research Questions
Q. How do interindividual variations in GST and NAT enzyme activities influence metabolite levels in occupational exposure studies?
- Methodological Answer: Polymorphisms in GST (e.g., GSTT1, GSTM1) and NAT2 genes significantly alter metabolic capacity. Stratifying participants by genotype and measuring enzyme activity in hepatic cytosol (incubated with 4CNB and glutathione) correlates phenotypic expression with urinary metabolite concentrations. For example, NAT2 slow acetylators exhibit 30–50% lower mercapturic acid levels .
Q. What experimental approaches resolve contradictions in reported ratios between this compound and its hydrolytic product 2-chloro-5-nitrophenol?
- Methodological Answer: Discrepancies arise from hydrolysis conditions. Standardizing protocols (e.g., 0.1N HCl at 100°C for 30 min) and analyzing paired pre-/post-hydrolysis samples via LC-MS/MS validate metabolite ratios. For instance, 2-chloro-5-nitrophenol accounts for 18–30% of hydrolyzed metabolites, while the mercapturic acid dominates non-hydrolyzed samples .
Q. What synthetic strategies achieve regioselective production of this compound for analytical standards?
- Methodological Answer: Regioselective synthesis involves nucleophilic aromatic substitution of 4-chloronitrobenzene with N-acetylcysteine under alkaline conditions (pH 8.5–9.0, 37°C). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. How do in vitro hepatic models replicate 4CNB metabolism to generate this compound?
- Methodological Answer: Primary human hepatocytes or HepG2 cells incubated with 4CNB (10–100 µM, 24–48 hours) and glutathione precursors (e.g., N-acetylcysteine) effectively produce the metabolite. LC-MS/MS analysis of culture media quantifies formation kinetics, while siRNA knockdown of GST or NAT2 validates enzyme roles .
Q. What quality control parameters are critical for LC-MS/MS assays targeting this compound?
- Methodological Answer: Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
